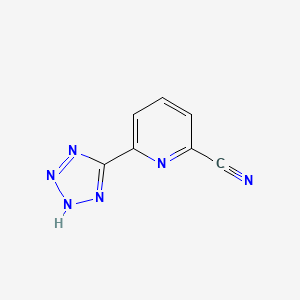
6-(2H-Tetrazol-5-YL)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2H-Tetrazol-5-YL)picolinonitrile is a chemical compound with the molecular formula C7H4N6. It is a derivative of picolinonitrile, where a tetrazole ring is attached to the sixth position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-Tetrazol-5-YL)picolinonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of picolinonitrile with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-(2H-Tetrazol-5-YL)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
科学的研究の応用
6-(2H-Tetrazol-5-YL)picolinonitrile has several scientific research applications:
作用機序
The mechanism of action of 6-(2H-Tetrazol-5-YL)picolinonitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors similarly. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
- 5-(1H-Tetrazol-5-yl)picolinonitrile
- 4-(1H-Tetrazol-5-yl)picolinonitrile
- 3-(1H-Tetrazol-5-yl)picolinonitrile
Uniqueness
6-(2H-Tetrazol-5-YL)picolinonitrile is unique due to the specific position of the tetrazole ring on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C7H4N6 |
|---|---|
分子量 |
172.15 g/mol |
IUPAC名 |
6-(2H-tetrazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N6/c8-4-5-2-1-3-6(9-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
InChIキー |
FYVNCBQLRZURFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NNN=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
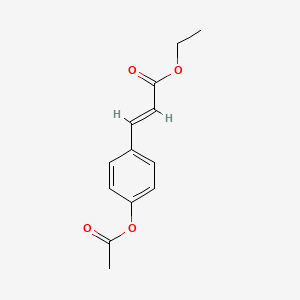
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
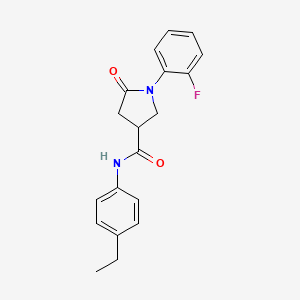
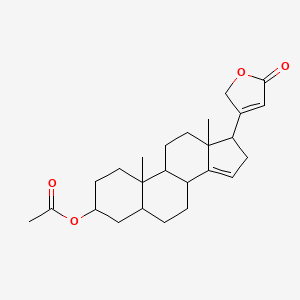
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)
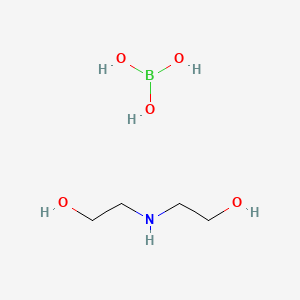
![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)
![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)

